N-(Tert-butoxycarbonyl)-3-sulfoalanine-
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Overview
Description
Boc-L-cysteic acid, also known as (2R)-2-(tert-butoxycarbonylamino)-3-sulfo-propanoic acid, is a derivative of L-cysteic acid. It is primarily used in research settings, particularly in the fields of proteomics and biochemistry. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-cysteic acid typically involves the protection of the amino group of L-cysteic acid with a Boc group. This can be achieved by reacting L-cysteic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods: While specific industrial production methods for Boc-L-cysteic acid are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to obtain high-purity Boc-L-cysteic acid suitable for research applications .
Chemical Reactions Analysis
Types of Reactions: Boc-L-cysteic acid undergoes various chemical reactions, including:
Oxidation: The sulfo group in Boc-L-cysteic acid can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acidic Conditions: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products Formed:
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Thiol derivatives.
Substitution Products: Free amine after Boc group removal.
Scientific Research Applications
Boc-L-cysteic acid is widely used in scientific research due to its versatility and stability. Some of its key applications include:
Proteomics: Used as a biochemical reagent for the study of protein structure and function.
Biochemistry: Employed in the synthesis of peptides and other complex biomolecules.
Medicine: Investigated for its potential role in drug development and therapeutic applications.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-L-cysteic acid primarily involves its role as a protecting group in chemical synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications of other functional groups. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine .
Comparison with Similar Compounds
L-cysteic acid: The parent compound without the Boc protecting group.
N-Boc-L-cysteine: Similar structure but with a thiol group instead of a sulfo group.
Boc-L-serine: Another Boc-protected amino acid with a hydroxyl group instead of a sulfo group.
Uniqueness: Boc-L-cysteic acid is unique due to the presence of both the Boc protecting group and the sulfo group. This combination allows for selective protection and modification of the amino group while maintaining the reactivity of the sulfo group. This makes it particularly useful in the synthesis of complex biomolecules and in proteomics research .
Properties
Molecular Formula |
C8H15NO7S |
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Molecular Weight |
269.27 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfopropanoic acid |
InChI |
InChI=1S/C8H15NO7S/c1-8(2,3)16-7(12)9-5(6(10)11)4-17(13,14)15/h5H,4H2,1-3H3,(H,9,12)(H,10,11)(H,13,14,15) |
InChI Key |
OBDTYOCDTWYTGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CS(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
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